molecular formula C21H21FN2O3S B2565028 6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one CAS No. 892761-56-7

6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one

Cat. No. B2565028
CAS RN: 892761-56-7
M. Wt: 400.47
InChI Key: IAUJIZADAHPIKM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one, also known as L-745,870, is a novel and potent antagonist of the dopamine D4 receptor. This compound has been extensively studied for its potential therapeutic applications in the treatment of various neurological and psychiatric disorders, including schizophrenia and attention deficit hyperactivity disorder (ADHD).

Scientific Research Applications

Alzheimer's Disease Imaging

A significant application of a related compound, 18F-MK-6240, a derivative within the fluoroquinoline family, is in the imaging of neurofibrillary tangles (NFTs) in Alzheimer's disease. Studies demonstrate that 18F-MK-6240 selectively binds to NFTs with high affinity, offering a promising tool for diagnosing Alzheimer's disease through PET scans. This tracer shows rapid brain uptake and a clear distinction in tracer binding between healthy subjects and those with Alzheimer's, indicating its potential for clinical development in longitudinal studies of neurodegenerative diseases (Lohith et al., 2018).

Antibacterial Activity

Research on fluoroquinoline derivatives, such as 6-fluoroquinolines modified at positions 2 and 4, has shown significant antiplasmodial activity, including against multidrug-resistant strains of Plasmodium falciparum. These compounds exhibit high in vitro and in vivo activity, demonstrating their potential as antimalarial agents. The study highlights the importance of physicochemical properties in determining the efficacy of these compounds, with specific derivatives showing promise due to their optimal balance of these properties (Hochegger et al., 2019).

Photocatalytic Activity

The fluoroquinoline derivatives are also explored for their photocatalytic applications. A study on the Hofmann reaction involving o-(pyridin-2-yl)aryl amides to construct 6H-pyrido[1,2-c]quinazolin-6-one derivatives indicates their potential as photocatalysts. These compounds, due to their efficient and eco-friendly synthesis, offer a new avenue for the development of organic fluorophores and photocatalysts, showcasing the versatility of fluoroquinoline compounds in organic synthesis and potential environmental applications (Gao et al., 2020).

Organic Light-Emitting Diodes (OLEDs)

Fluoroquinoline compounds have found application in the development of OLEDs. Specifically, cyclometalated iridium complexes with fluoroquinoline ligands demonstrate high-efficiency red phosphorescence. This research underlines the potential of fluoroquinoline derivatives in creating energy-efficient lighting and display technologies, emphasizing the compound's contribution to advancements in material science (Tsuboyama et al., 2003).

properties

IUPAC Name

6-fluoro-1-methyl-3-(4-methylphenyl)sulfonyl-7-pyrrolidin-1-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21FN2O3S/c1-14-5-7-15(8-6-14)28(26,27)20-13-23(2)18-12-19(24-9-3-4-10-24)17(22)11-16(18)21(20)25/h5-8,11-13H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IAUJIZADAHPIKM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)C2=CN(C3=CC(=C(C=C3C2=O)F)N4CCCC4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21FN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-fluoro-1-methyl-7-(pyrrolidin-1-yl)-3-tosylquinolin-4(1H)-one

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